![molecular formula C11H13N3O5S2 B14380175 4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide CAS No. 89846-93-5](/img/structure/B14380175.png)
4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide is an organic compound characterized by the presence of a disulfide bond and nitro groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide typically involves the reaction of 2,4-dinitrophenyl disulfide with N-methylbutanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the identity and purity of the compound.
化学反应分析
Types of Reactions
4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving disulfide bond formation and cleavage, which are important in protein folding and stability.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide involves the interaction of its functional groups with molecular targets. The disulfide bond can undergo redox reactions, influencing the redox state of biological systems. The nitro groups can participate in electron transfer reactions, affecting cellular processes. The compound may interact with proteins, enzymes, and other biomolecules, modulating their activity and function.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in detecting carbonyl compounds.
Bis(2,4-dinitrophenyl) disulfide: Similar structure but lacks the N-methylbutanamide moiety.
2,4-Dinitrophenol: Used in biochemical studies and as a metabolic stimulant.
Uniqueness
4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide is unique due to the combination of its disulfide bond and nitro groups, which confer distinct chemical reactivity and potential applications. The presence of the N-methylbutanamide moiety further differentiates it from other similar compounds, providing additional functional versatility.
属性
CAS 编号 |
89846-93-5 |
|---|---|
分子式 |
C11H13N3O5S2 |
分子量 |
331.4 g/mol |
IUPAC 名称 |
4-[(2,4-dinitrophenyl)disulfanyl]-N-methylbutanamide |
InChI |
InChI=1S/C11H13N3O5S2/c1-12-11(15)3-2-6-20-21-10-5-4-8(13(16)17)7-9(10)14(18)19/h4-5,7H,2-3,6H2,1H3,(H,12,15) |
InChI 键 |
GZLWEWMFWXTHGY-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)CCCSSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[2.5]octan-2-ol](/img/structure/B14380095.png)
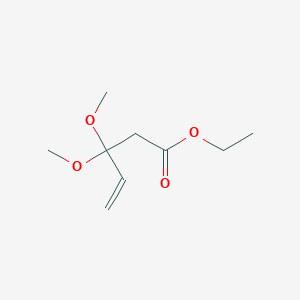

![4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14380109.png)
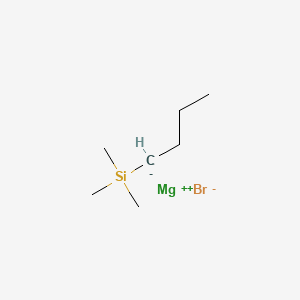
![(4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine](/img/structure/B14380123.png)
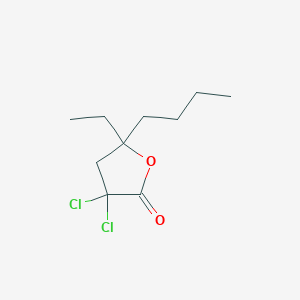
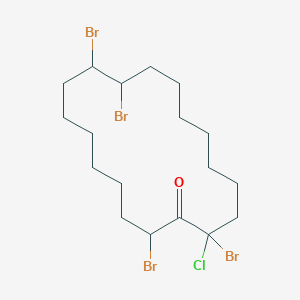
![1-[4-(5-Amino-2-methyl-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14380143.png)
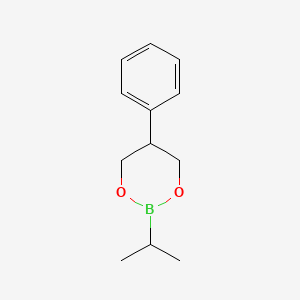
![Methyl [5-(9-chlorononyl)thiophen-2-yl]acetate](/img/structure/B14380156.png)
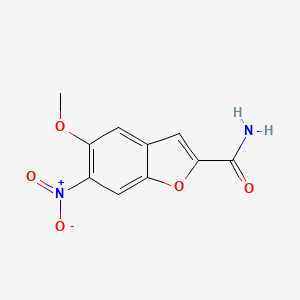
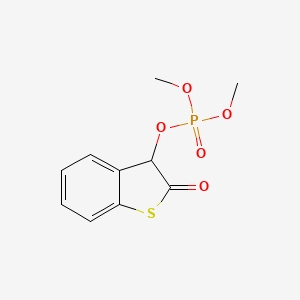
![2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14380167.png)
